molecular formula C14H20N2O2 B13748633 Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate

Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate

Cat. No.: B13748633
M. Wt: 248.32 g/mol
InChI Key: JSYZBEJFPFZACR-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate is a piperazine-derived compound characterized by a methyl ester group attached to an acetic acid backbone, which is further linked to a phenyl ring substituted with a 4-methylpiperazine moiety at the 3-position. Piperazine derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and central nervous system (CNS)-related activities . The structural flexibility of piperazine allows for modifications that influence solubility, bioavailability, and target specificity.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate

InChI

InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)13-5-3-4-12(10-13)11-14(17)18-2/h3-5,10H,6-9,11H2,1-2H3

InChI Key

JSYZBEJFPFZACR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate typically involves the reaction of 4-methylpiperazine with a suitable phenylacetate derivative. One common method involves the nucleophilic substitution reaction where 4-methylpiperazine reacts with methyl 2-bromo-3-phenylacetate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is heated to reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperazine derivatives, substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding assays, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Groups

The following table summarizes critical differences between Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate and its analogs:

Compound Name Piperazine Substituent Phenyl Ring Position Ester Group Molecular Formula Molecular Weight CAS Number Key Features
This compound (Target) 4-Methyl 3-position Methyl C₁₄H₁₉N₂O₂ 247.31 g/mol Not provided Balanced lipophilicity; methylpiperazine may enhance CNS penetration
Methyl 2-(4-benzylpiperazin-1-yl)acetate 4-Benzyl N/A (direct piperazine linkage) Methyl C₁₄H₂₀N₂O₂ 248.32 g/mol 179869-10-4 Benzyl group increases lipophilicity; potential for enhanced membrane interaction
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate Unsubstituted 4-position (phenoxy) Ethyl C₁₄H₂₀N₂O₃ 264.32 g/mol 1365874-61-8 Ethyl ester and phenoxy group may prolong metabolic stability
1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine 4-Methyl 3-position N/A (amine) C₁₂H₁₉N₃ 205.29 g/mol 672325-37-0 Amine group introduces basicity; potential for protonation at physiological pH
4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate 4-Methylphenylsulfonyl N/A N/A C₁₃H₁₈F₃N₂O₄S 355.35 g/mol Not provided Sulfonamide group enhances hydrogen bonding; likely antimicrobial activity

Detailed Analysis of Structural and Functional Differences

Piperazine Substituent Modifications
  • Methyl vs. Benzyl (Target vs. ) : The target compound’s 4-methylpiperazine substituent offers moderate lipophilicity compared to the bulkier benzyl group in Methyl 2-(4-benzylpiperazin-1-yl)acetate. Benzyl groups are associated with improved blood-brain barrier penetration, suggesting that the analog in might have greater CNS activity.
  • Sulfonamide Functionalization () : The sulfonyl group in 4-(4-methylphenylsulfonyl)piperazin-1-ium trifluoroacetate enhances hydrogen-bonding capacity, which is critical for antimicrobial or enzyme-targeting applications .
Ester Group Variations
  • Ethyl vs. Methyl Ester (Target vs.
Phenyl Ring Position and Linkage
  • 3-Position Phenyl (Target) vs. 4-Position Phenoxy (): The target’s direct phenyl linkage at the 3-position creates a planar structure, whereas the phenoxy group in introduces an oxygen spacer, altering electronic distribution and steric hindrance.
Functional Group Replacement
  • Amine vs. Ester (Target vs.

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